![molecular formula C14H24N2O6 B1445869 tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS No. 1180112-42-8](/img/structure/B1445869.png)
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Vue d'ensemble
Description
“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is a type of heterocyclic compound, specifically a spirocycle .
Synthesis Analysis
The synthesis of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” involves several steps. In one method, a solution of Compound 22B is heated to reflux with borane-dimethyl sulfide complex for 28 hours. The reaction is then allowed to cool to room temperature, quenched with MeOH, and concentrated in vacuo to provide the desired compound . In another method, the compound is synthesized by stirring a solution of intermediate 343 and tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate with potassium carbonate in acetonitrile at 70°C for 15 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is represented by the InChI code1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Chemical Reactions Analysis
“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a reagent used in the synthesis of various compounds. For instance, it is used in the synthesis of RET kinase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is soluble in water, with a solubility of 3.63 mg/ml . The compound has a high GI absorption and is a P-gp substrate . It has a lipophilicity log Po/w (iLOGP) of 2.94 .Applications De Recherche Scientifique
Conformational Analysis in Peptide Synthesis:
- Fernandez et al. (2002) explored the synthesis of derivatives of 1,7-diazaspiro compounds for use in peptide synthesis. Their research on constrained surrogates of Pro-Leu and Gly-Leu dipeptides and the conformational analysis of these tripeptide analogues revealed that they mimic gamma-turn/distorted type II beta-turns (Fernandez et al., 2002).
Supramolecular Arrangements in Crystallography:
- Graus et al. (2010) studied the crystallography of various cyclohexane-5-spirohydantoin derivatives, including a compound similar to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. Their research emphasized the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Synthesis for Novel Compounds:
- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. This synthesis is significant for the development of novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
NMR Analysis in Stereochemistry:
- Guerrero-Alvarez et al. (2004) performed a detailed NMR analysis to establish the relative configuration of various diazaspiro[4.5]decanes, highlighting the significance of tert-butyl groups in determining stereochemistry (Guerrero-Alvarez et al., 2004).
Reaction Pathways in Organic Synthesis:
- Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLCLWSYNFUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate | |
CAS RN |
1180112-42-8 | |
| Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1180112-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



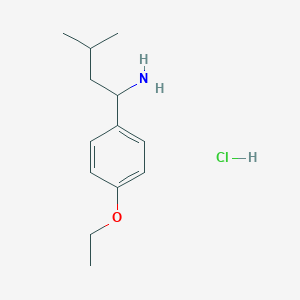
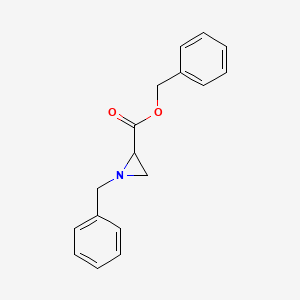
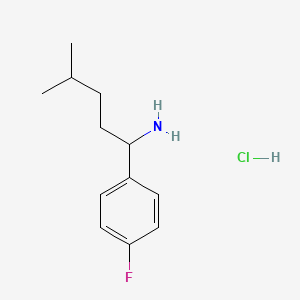
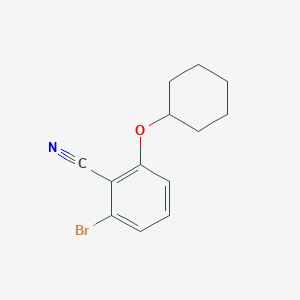

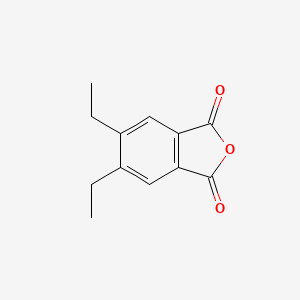
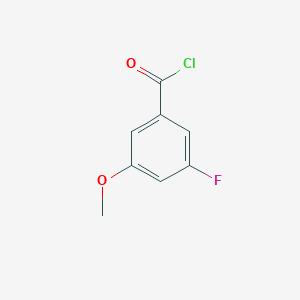
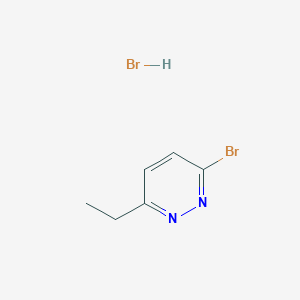
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)
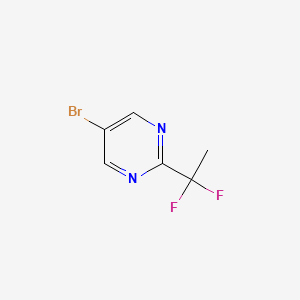

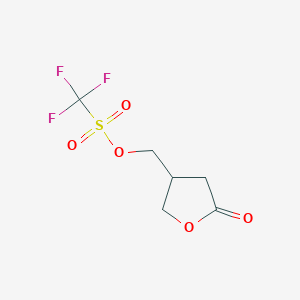
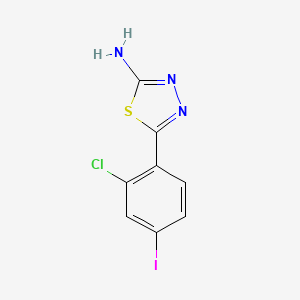
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)